

molecular mechanism of action of 10-hydroxy-2-decenoic acid

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Compound of Interest

Compound Name: *Royal Jelly acid*

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An In-depth Technical Guide on the Molecular Mechanism of Action of 10-Hydroxy-2-Decenoic Acid

Introduction

10-Hydroxy-2-decenoic acid (10-HDA), a unique medium-chain fatty acid, is the principal bioactive lipid component of royal jelly, the exclusive nourishment of queen honeybees.^{[1][2][3]} Its exclusive presence in royal jelly makes it a key marker for the product's quality and authenticity.^{[4][5]} Accumulating scientific evidence has revealed a broad spectrum of pharmacological activities for 10-HDA, including anti-inflammatory, immunomodulatory, anti-tumor, neuroprotective, and metabolic regulatory effects.^{[6][7][8]} This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse biological activities of 10-HDA, focusing on its interactions with key signaling pathways and cellular components. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Signaling Pathways Modulated by 10-HDA

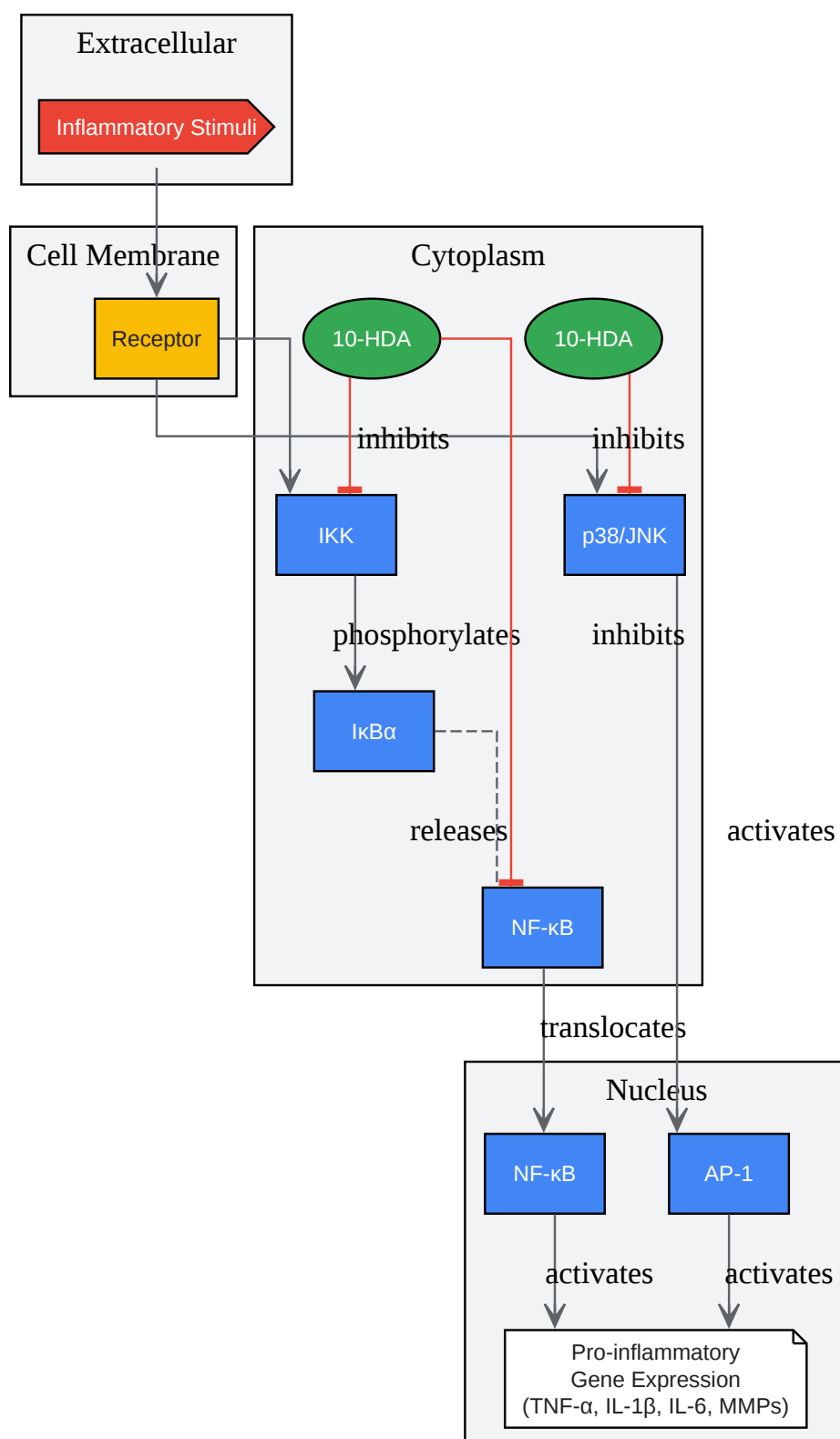
10-HDA exerts its pleiotropic effects by modulating several critical intracellular signaling pathways. These include pathways central to inflammation, cell survival, metabolism, and stress response.

Anti-inflammatory Mechanisms via NF- κ B and MAPK Signaling

A significant body of research points to the potent anti-inflammatory properties of 10-HDA, primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

NF- κ B Pathway: The NF- κ B pathway is a cornerstone of the inflammatory response, responsible for the transcription of pro-inflammatory cytokines.[2] Studies have demonstrated that 10-HDA can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 β (IL-1 β), and IL-8 in human colon cancer cells (WiDr).[2][3][6] This inhibitory effect is associated with a dose-dependent reduction in NF- κ B expression.[2][6] For instance, in WiDr cells, 10-HDA inhibited NF- κ B expression with rates ranging from 6.56% to 68.9%.[2][6] Furthermore, 10-HDA has been shown to suppress LPS-induced neuroinflammation by inhibiting NF- κ B signaling.[9]

MAPK Pathway: The MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), are also crucial in mediating inflammatory responses. Research has shown that 10-HDA can reduce the TNF- α -induced gene expression of matrix metalloproteinase-1 (MMP-1) and MMP-3 by inhibiting the activation of the p38 and JNK/AP-1 signaling pathways, without affecting the ERK cascade or NF- κ B activity in the same context.[10] This suggests a targeted mechanism for its anti-inflammatory action in conditions like rheumatoid arthritis.[10]



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Inhibition of NF-κB and MAPK pathways by 10-HDA.

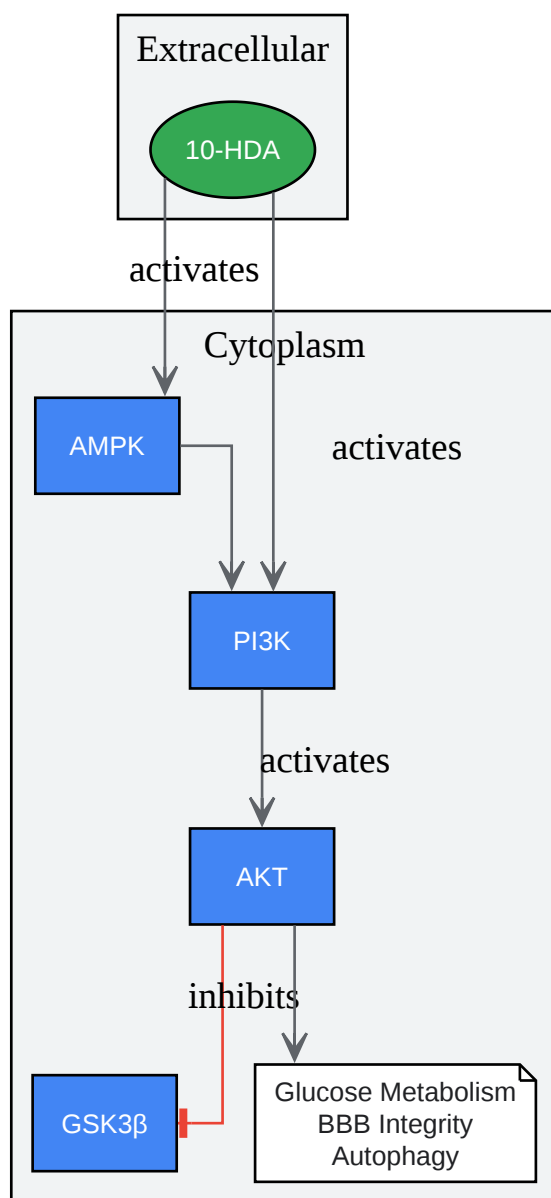
Metabolic Regulation via PI3K/AKT and AMPK Signaling

10-HDA plays a significant role in regulating glucose metabolism and cellular energy homeostasis through the PI3K/AKT and AMPK signaling pathways.

PI3K/AKT Pathway: In the context of type 2 diabetes, 10-HDA has been shown to exert hypoglycemic effects by modulating the PI3K/AKT/GSK3 β signaling pathway.[\[11\]](#)[\[12\]](#)

Administration of 10-HDA in diabetic mice led to increased levels of phosphorylated PI3K, AKT, and GSK3 β , which are key components of the insulin signaling cascade that promotes glucose uptake and glycogen synthesis.[\[11\]](#)[\[12\]](#)

AMPK Pathway: 10-HDA alleviates non-alcoholic fatty liver disease (NAFLD) by activating the AMPK- α signaling pathway.[\[8\]](#) Furthermore, 10-HDA has been found to protect against lipopolysaccharide (LPS)-induced blood-brain barrier dysfunction by activating the AMPK/PI3K/AKT pathway.[\[13\]](#)[\[14\]](#) This activation helps in maintaining the integrity of tight junction proteins.[\[14\]](#)



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Activation of PI3K/AKT and AMPK pathways by 10-HDA.

Lifespan Extension via TOR Signaling

In the nematode *Caenorhabditis elegans*, 10-HDA has been shown to extend lifespan.[1][15] This effect is independent of the insulin-like signaling (ILS) pathway but is mediated through dietary restriction and the Target of Rapamycin (TOR) signaling pathways.[1][15] The fact that 10-HDA does not further extend the lifespan of long-lived mutants in the TOR pathway

component daf-15 (Raptor) suggests that it shares longevity control mechanisms with TOR signaling.[\[1\]](#)

Neuroprotection and Autophagy

10-HDA exhibits neuroprotective properties, in part by inducing autophagy.[\[16\]](#) It can activate SIRT1, which in turn deacetylates key autophagy-related proteins like LC3 and BECN1, leading to the initiation of the autophagic process.[\[16\]](#) This mechanism suggests a role for 10-HDA in clearing damaged cellular components and protecting against neurodegeneration.[\[16\]](#)[\[17\]](#) In models of ischemic stroke, 10-HDA supplementation significantly reduced brain infarction and was associated with reduced levels of active caspase-3 and PARP-1, key markers of apoptosis.[\[18\]](#)[\[19\]](#)

Receptor Interactions and Other Mechanisms

While much of the known action of 10-HDA is through the modulation of intracellular signaling, some evidence points to direct interactions with cellular receptors and other mechanisms.

- **Histone Deacetylase (HDAC) Inhibition:** 10-HDA has been identified as a potential Histone Deacetylase inhibitor (HDACi).[\[2\]](#)[\[3\]](#)[\[6\]](#) This activity could contribute to its anti-inflammatory and anti-proliferative effects by altering gene expression.
- **Free Fatty Acid Receptor 4 (FFAR4):** 10-HDA is suggested to protect against bone loss by inhibiting NF- κ B signaling downstream of FFAR4, also known as GPR120.[\[8\]](#)
- **Reactive Oxygen Species (ROS) Modulation:** 10-HDA can induce ROS-mediated apoptosis in A549 lung cancer cells.[\[8\]](#) Conversely, it can also act as a scavenger of hydroxyl radicals, thereby protecting vascular smooth muscle cells from oxidative damage.[\[13\]](#)[\[20\]](#)

Quantitative Data Summary

The biological effects of 10-HDA are dose-dependent. The following tables summarize the quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of 10-HDA

Biological Effect	Cell Line	Concentration Range	IC50	Key Findings	Reference
Anti-proliferative	WiDr (colon cancer)	0.1–5 mM	-	82.82% inhibition at 3 mM	[2] [6]
Anti-proliferative	A549 (lung cancer)	1-100 μ M	22.68 μ M	Weak cytotoxicity in normal cells	[8]
Anti-proliferative	NCI-H460 (lung cancer)	1-100 μ M	44.03 μ M	-	[8]
Anti-proliferative	NCI-H23 (lung cancer)	1-100 μ M	44.79 μ M	-	[8]
Anti-proliferative	SU-DHL-2	-	~1000 μ g/mL	-	[21]
Anti-proliferative	HepG2 (liver cancer)	-	59.6 μ g/mL	No significant effect on normal cells	[22]
Anti-inflammatory	WiDr (colon cancer)	0.1–3 mM	-	Inhibition of TNF- α , IL-1 β , IL-8	[2] [6]
Angiogenesis Inhibition	HUVECs	20-500 μ M	-	Inhibition of VEGF-induced tube formation	[8]
Apoptosis Induction	A549 (lung cancer)	30 μ M	-	ROS-mediated apoptosis	[8]
Antibacterial	P. larvae	0.2 μ g/ μ L	-	Strong inhibitory effect at pH 5.5	[23]

Table 2: In Vivo Efficacy of 10-HDA

Biological Effect	Animal Model	Dosage	Key Findings	Reference
Hypoglycemic	Type 2 Diabetic Mice	100 mg/kg body weight	Reduced blood glucose, increased insulin	[11]
Neuroprotective	Rat (Ischemic Stroke)	-	Reduced brain infarction	[18][19]

Experimental Protocols

The investigation of 10-HDA's molecular mechanisms employs a range of standard and advanced molecular and cellular biology techniques.

Cell Proliferation and Viability Assays

- **MTT Assay:** To assess the rate of cell proliferation, cells are treated with various concentrations of 10-HDA for a specified period. 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is then added to the culture medium. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured spectrophotometrically to determine the extent of cell proliferation.[2][6]

Cytokine and Protein Quantification

- **Enzyme-Linked Immunosorbent Assay (ELISA):** This method is used to quantify the production of cytokines (e.g., TNF- α , IL-1 β , IL-8) in cell culture supernatants or biological fluids. The assay involves capturing the target protein with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody that generates a colorimetric or fluorescent signal proportional to the amount of the target protein.[2][3]
- **Western Blotting:** This technique is used to detect and quantify specific proteins (e.g., NF- κ B, p-AKT, tight junction proteins) in cell lysates. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary

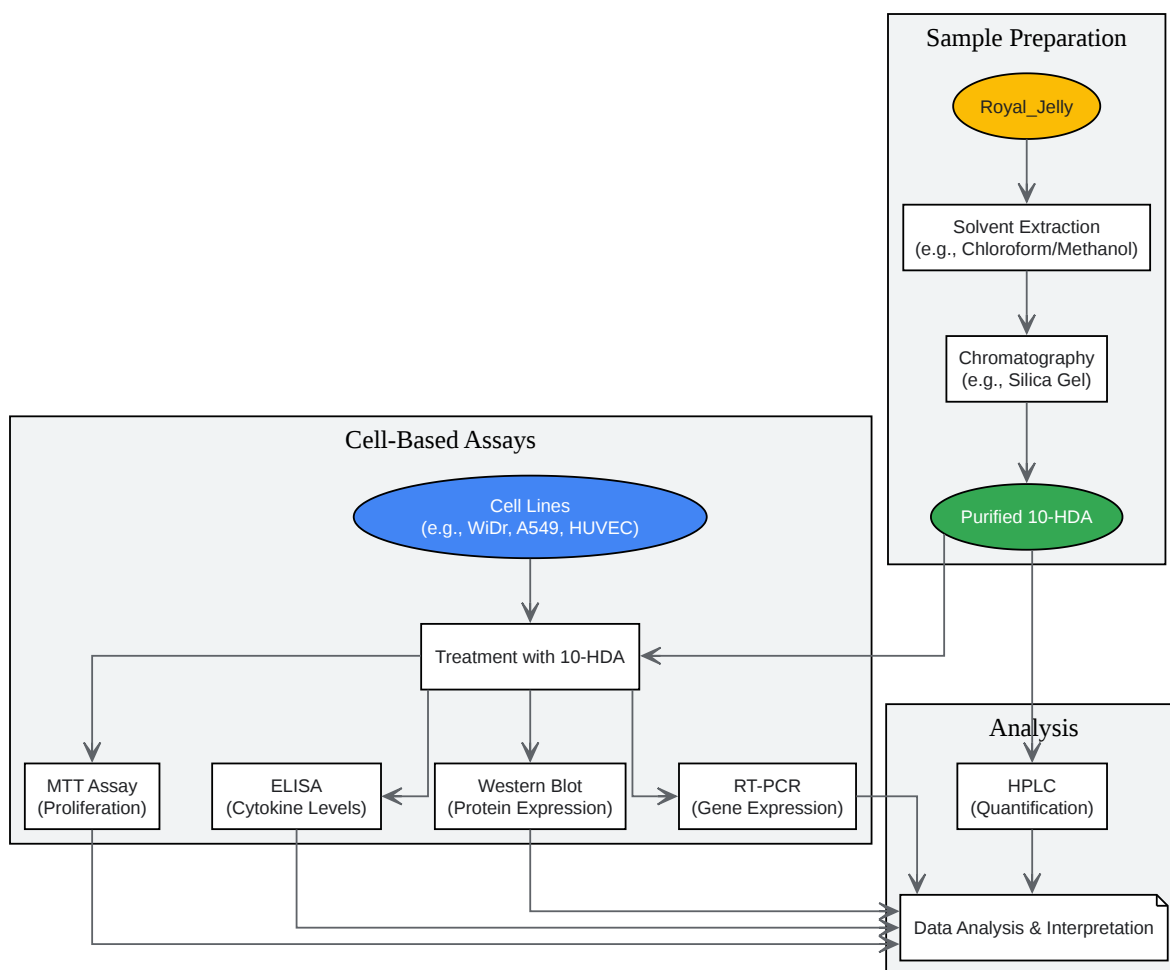
antibodies. A secondary antibody conjugated to an enzyme or fluorophore is used for detection and quantification.[\[14\]](#)

Analysis of Gene Expression

- Real-Time PCR (RT-PCR): To analyze the expression of specific genes, total RNA is first extracted from cells or tissues and reverse-transcribed into complementary DNA (cDNA). RT-PCR is then used to amplify and quantify the target cDNA, allowing for the determination of relative gene expression levels.[\[22\]](#)

Extraction and Quantification of 10-HDA

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for the quantification of 10-HDA in royal jelly or experimental samples. The protocol typically involves solvent extraction of the lipid fraction, followed by separation on a C18 column and detection using a UV detector at approximately 210 nm.[\[7\]](#)[\[20\]](#)



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General experimental workflow for studying 10-HDA.

Conclusion and Future Directions

10-Hydroxy-2-decenoic acid is a multifaceted bioactive compound with a well-documented impact on several key signaling pathways that are central to human health and disease. Its ability to modulate inflammation, metabolism, cell survival, and aging processes through pathways such as NF- κ B, PI3K/AKT, AMPK, and TOR signaling highlights its therapeutic potential. The quantitative data and experimental protocols summarized herein provide a solid foundation for further research and development.

Future investigations should focus on elucidating the specific receptor-ligand interactions of 10-HDA to better understand its upstream mechanisms of action. The potential for synergistic effects with other compounds and the development of more potent synthetic analogs also represent promising avenues for future research. A deeper understanding of its in vivo pharmacokinetics and pharmacodynamics will be crucial for translating the promising preclinical findings into clinical applications.

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